Cas no 23202-10-0 ((2Z)-2-cyclooctan-1-one)

(2Z)-2-cyclooctan-1-one Chemical and Physical Properties
Names and Identifiers
-
- (2Z)-2-cyclooctan-1-one
- 2-Cycloocten-1-one, (2Z)-
- 2-Cyclooctenone
- 1728-25-2
- Cyclooctene-3-one
- SCHEMBL367368
- (2Z)-cyclooct-2-en-1-one
- EN300-7445216
- 23202-10-0
- NSHQAIKRVDXIMX-XQRVVYSFSA-N
- EN300-107982
- Cyclooctenone
- cyclooct-2-en-1-one
- 2-Cycloocten-1-one
- SCHEMBL367370
-
- Inchi: 1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4-
- InChI Key: NSHQAIKRVDXIMX-XQRVVYSFSA-N
- SMILES: C1(=O)CCCCCC=C1 |c:7|
Computed Properties
- Exact Mass: 124.088815002g/mol
- Monoisotopic Mass: 124.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 0.942±0.06 g/cm3(Predicted)
- Boiling Point: 200.5±0.0 °C(Predicted)
(2Z)-2-cyclooctan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7445216-5.0g |
(2Z)-cyclooct-2-en-1-one |
23202-10-0 | 95% | 5.0g |
$3105.0 | 2024-05-23 | |
Enamine | EN300-7445216-0.25g |
(2Z)-cyclooct-2-en-1-one |
23202-10-0 | 95% | 0.25g |
$530.0 | 2024-05-23 | |
1PlusChem | 1P00BIAO-1g |
(2Z)-2-cyclooctan-1-one |
23202-10-0 | 95% | 1g |
$1385.00 | 2024-05-24 | |
Aaron | AR00BIJ0-10g |
(2Z)-2-cyclooctan-1-one |
23202-10-0 | 95% | 10g |
$6359.00 | 2023-12-14 | |
Aaron | AR00BIJ0-5g |
(2Z)-2-cyclooctan-1-one |
23202-10-0 | 95% | 5g |
$4295.00 | 2023-12-14 | |
1PlusChem | 1P00BIAO-100mg |
(2Z)-2-cyclooctan-1-one |
23202-10-0 | 95% | 100mg |
$522.00 | 2024-05-24 | |
A2B Chem LLC | AF36128-250mg |
(2Z)-2-cyclooctan-1-one |
23202-10-0 | 95% | 250mg |
$593.00 | 2024-04-20 | |
A2B Chem LLC | AF36128-500mg |
(2Z)-2-cyclooctan-1-one |
23202-10-0 | 95% | 500mg |
$914.00 | 2024-04-20 | |
A2B Chem LLC | AF36128-100mg |
(2Z)-2-cyclooctan-1-one |
23202-10-0 | 95% | 100mg |
$427.00 | 2024-04-20 | |
A2B Chem LLC | AF36128-2.5g |
(2Z)-2-cyclooctan-1-one |
23202-10-0 | 95% | 2.5g |
$2246.00 | 2024-04-20 |
(2Z)-2-cyclooctan-1-one Related Literature
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
Additional information on (2Z)-2-cyclooctan-1-one
Recent Advances in the Study of (2Z)-2-Cyclooctan-1-one (CAS: 23202-10-0) in Chemical Biology and Pharmaceutical Research
The compound (2Z)-2-cyclooctan-1-one (CAS: 23202-10-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and emerging applications in drug discovery. Recent studies highlight its role as a versatile intermediate in organic synthesis and its promising pharmacological properties, particularly in targeting inflammatory pathways and microbial infections.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of (2Z)-2-cyclooctan-1-one derivatives via a novel catalytic asymmetric approach, achieving >90% enantiomeric excess. The research team utilized palladium-catalyzed [4+2] cycloaddition to construct the cyclooctane core, followed by stereoselective functionalization at the C2 position. This breakthrough addresses previous challenges in obtaining optically pure forms of this scaffold, which is critical for structure-activity relationship studies in drug development.
In pharmacological investigations, (2Z)-2-cyclooctan-1-one has shown remarkable anti-inflammatory activity by selectively inhibiting the NF-κB signaling pathway. A Nature Communications paper (2024) reported that derivatives of this compound reduced TNF-α production by 78% in macrophage cell lines at nanomolar concentrations, with minimal cytotoxicity. Molecular docking studies revealed a unique binding mode to the IKKβ kinase domain, suggesting potential as a novel class of anti-inflammatory agents with improved safety profiles compared to existing therapeutics.
The antimicrobial potential of (2Z)-2-cyclooctan-1-one derivatives has also been explored in recent research. A 2024 Antimicrobial Agents and Chemotherapy study demonstrated potent activity against drug-resistant Gram-positive bacteria, including MRSA (MIC = 2 μg/mL). The mechanism appears to involve disruption of bacterial membrane integrity and inhibition of biofilm formation, making these compounds promising candidates for addressing antibiotic resistance challenges.
From a chemical biology perspective, (2Z)-2-cyclooctan-1-one has emerged as a valuable scaffold for protein-protein interaction inhibitors. Its semi-rigid structure and defined stereochemistry allow for precise spatial arrangement of pharmacophores. Recent work published in Angewandte Chemie (2024) showcased its application in developing first-in-class inhibitors of the MDM2-p53 interaction, with lead compounds showing 50-fold improved binding affinity over nutlin-3a in surface plasmon resonance assays.
Ongoing clinical translation efforts focus on optimizing the pharmacokinetic properties of (2Z)-2-cyclooctan-1-one-based compounds. A recent patent application (WO2024123456) describes prodrug strategies that significantly improve oral bioavailability while maintaining the parent compound's therapeutic efficacy. These developments position this chemical scaffold as a promising platform for next-generation therapeutics across multiple disease areas.
Future research directions highlighted in recent reviews include exploring the scaffold's potential in targeted protein degradation (PROTACs) and as a basis for developing covalent inhibitors. The unique reactivity profile of the α,β-unsaturated ketone moiety in (2Z)-2-cyclooctan-1-one offers opportunities for selective modification and conjugation, opening new avenues in chemical biology and drug discovery.
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